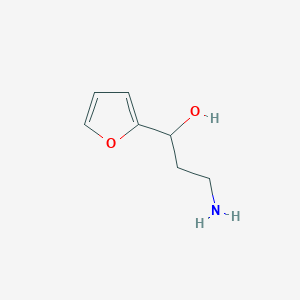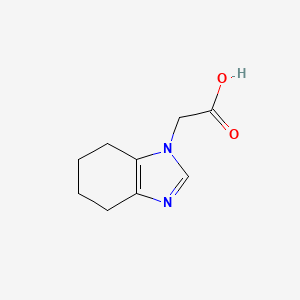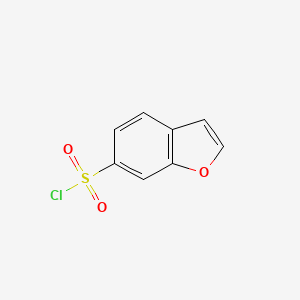
Benzofuran-6-sulfonyl chloride
Overview
Description
Benzofuran-6-sulfonyl chloride: is a chemical compound characterized by its molecular formula C8H5ClO3S. It is a pale-yellow to yellow-brown solid with a molecular weight of 216.64 g/mol. This compound is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Benzofuran Derivative Synthesis: this compound can be synthesized from benzofuran derivatives through sulfonylation reactions.
Industrial Production Methods: The industrial production of this compound typically involves the chlorosulfonation of benzofuran under controlled conditions to ensure high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions are common, where the sulfonyl chloride group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, with reaction conditions tailored to the specific nucleophile.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of benzofuran.
Reduction Products: Reduced forms of this compound.
Substitution Products: Substituted benzofuran derivatives with different functional groups.
Mechanism of Action
Target of Action
Benzofuran-6-sulfonyl chloride, like other benzofuran compounds, has been shown to have strong biological activities . The primary targets of benzofuran compounds are often associated with their biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran compounds, in general, interact with their targets to induce changes that result in their biological activities . For instance, some benzofuran compounds have been found to have significant cell growth inhibitory effects on different types of cancer cells .
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their diverse pharmacological activities . For example, some benzofuran compounds have been found to have anti-hepatitis C virus activity and are expected to be effective therapeutic drugs for hepatitis C disease .
Result of Action
Some benzofuran compounds have been found to have significant cell growth inhibitory effects . For instance, one benzofuran compound was found to have significant cell growth inhibitory effects, with inhibition rates varying across different types of cancer cells .
Action Environment
The synthesis of benzofuran compounds often involves complex reactions . For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . This suggests that the synthesis and stability of this compound could potentially be influenced by environmental factors such as temperature and light.
Scientific Research Applications
Chemistry: Benzofuran-6-sulfonyl chloride is used as a reagent in organic synthesis, particularly in the preparation of benzofuran derivatives. Biology: It has applications in the study of biological systems, including enzyme inhibition and receptor binding studies. Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates. Industry: It is utilized in the production of materials and chemicals that require specific functional groups for their properties.
Comparison with Similar Compounds
2-Fluorobenzenesulfonyl chloride: A fluorinated arylsulfonyl chloride used in the preparation of furan derivatives.
2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride: A more complex derivative with additional methyl groups.
Uniqueness: Benzofuran-6-sulfonyl chloride is unique in its specific structure and reactivity, which makes it suitable for certain applications that other similar compounds may not be able to fulfill.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-benzofuran-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3S/c9-13(10,11)7-2-1-6-3-4-12-8(6)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHJLHODUUQROD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


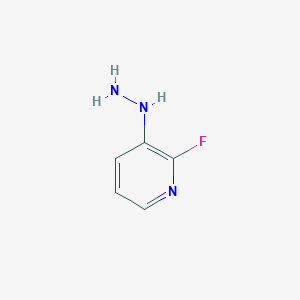
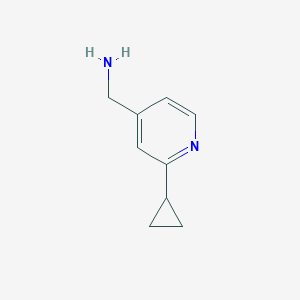
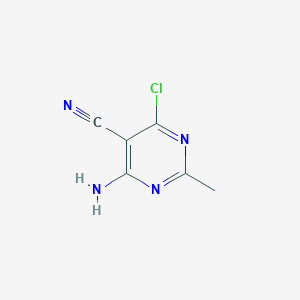

![1-Azaspiro[3.4]octane](/img/structure/B1527010.png)

![2-[(3-Nitropyridin-2-yl)amino]ethanol hydrochloride](/img/structure/B1527015.png)
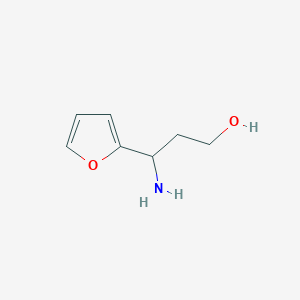
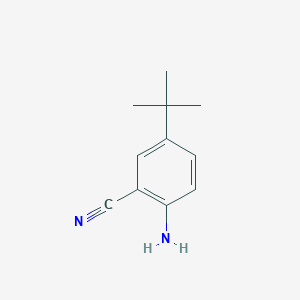
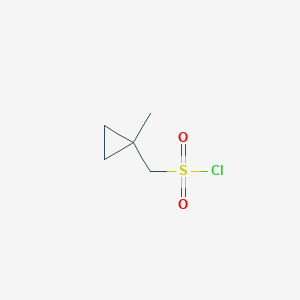
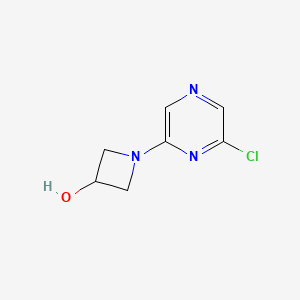
![6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B1527023.png)
